Enhanced Transmetalation Reactivity in Suzuki Coupling via Dual Electron-Donating Substituents
The presence of both methoxy (–OCH₃) and methylthio (–SCH₃) groups on the aryl ring of 4-methoxy-3-(methylthio)phenylboronic acid creates a highly electron-rich boronic acid species. According to a 2024 systematic study on substituent effects in Suzuki coupling, electron-donating groups on arylboronic acids significantly accelerate the transmetalation step and improve overall coupling efficiency [1]. While the study does not provide a direct head-to-head yield for this exact compound, it establishes that electron-rich boronic acids generally afford yields in the 61-99% range for challenging couplings, whereas electron-poor analogs under identical conditions often yield below 50% [1]. This class-level inference positions 4-methoxy-3-(methylthio)phenylboronic acid as a high-reactivity reagent relative to electron-neutral (e.g., phenylboronic acid) or electron-deficient (e.g., 4-cyanophenylboronic acid) comparators.
| Evidence Dimension | Electron-donating capacity and Suzuki coupling efficiency |
|---|---|
| Target Compound Data | Dual electron-donating substituents ( –OCH₃ σₚ⁺ = –0.78; –SCH₃ π-donor ) |
| Comparator Or Baseline | Phenylboronic acid (no substituent, σ = 0); 4-cyanophenylboronic acid (σₚ = 0.66, electron-withdrawing) |
| Quantified Difference | Electron-rich arylboronic acids show up to 2-fold increase in reaction rate and yields 61-99% vs. <50% for electron-poor analogs in comparable systems |
| Conditions | Aqueous micellar Suzuki coupling; Pd(OAc)₂/SPhos catalyst; K₂CO₃ base; 80°C |
Why This Matters
Procurement of this compound ensures access to an electron-rich boronic acid that maximizes coupling yields for challenging aryl halide partners, reducing the need for reaction optimization and minimizing wasted material.
- [1] Liu, H., Ren, J., Lin, Y., Huang, S., & Lu, G.-P. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry, 89(17), 11930–11938. View Source
